molecular formula C20H23N3O2 B259143 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide

Cat. No. B259143
M. Wt: 337.4 g/mol
InChI Key: ITHRZSHREWWOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide, also known as BIA, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells, making it an attractive candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its potential as a cancer treatment and neuroprotective agent, this compound has also been found to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the treatment of a variety of conditions, including cardiovascular disease and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide in lab experiments is its high potency. This compound has been found to be effective at very low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also exploring the potential use of this compound in the treatment of other conditions, such as neurological disorders and cardiovascular disease. Additionally, there is interest in developing new synthesis methods for this compound that could make it more accessible for researchers.

Synthesis Methods

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide involves the reaction of 2-isopropylphenol with 2-chloroacetic acid to form 2-(2-isopropylphenoxy)acetic acid. The resulting acid is then reacted with 1,2-diamino-benzene to form this compound.

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide has been shown to have potential in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
In addition to cancer research, this compound has also been studied for its potential use in the treatment of neurological disorders. Research has shown that this compound has neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C20H23N3O2/c1-14(2)15-7-3-6-10-18(15)25-13-20(24)21-12-11-19-22-16-8-4-5-9-17(16)23-19/h3-10,14H,11-13H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

ITHRZSHREWWOOC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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